molecular formula C17H22ClNO B14704897 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride CAS No. 27432-21-9

2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride

Cat. No.: B14704897
CAS No.: 27432-21-9
M. Wt: 291.8 g/mol
InChI Key: GEVVQBDPPUJSPA-UHFFFAOYSA-N
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Description

2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The compound’s structure also includes an ethyl group, a methoxy group, and a methylphenethyl group, making it a highly substituted pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride typically involves multi-step organic reactions. One common method is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an acetylenic ester in the presence of a base . Another method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or acylated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(alpha-Ethyl-p-methoxy-beta-methylphenethyl)pyridine hydrochloride is unique due to its highly substituted structure, which imparts specific chemical and biological properties

Properties

CAS No.

27432-21-9

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)pentan-3-yl]pyridine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-4-17(15-6-5-11-18-12-15)13(2)14-7-9-16(19-3)10-8-14;/h5-13,17H,4H2,1-3H3;1H

InChI Key

GEVVQBDPPUJSPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CC=C1)C(C)C2=CC=C(C=C2)OC.Cl

Related CAS

27432-20-8 (Parent)

Origin of Product

United States

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